Lipophilicity Advantage: Benzyl Ester Confers Higher LogP Than Ethyl, Methyl, or tert-Butyl Ester Analogs
CAS 304875-18-1 possesses a computed XLogP3 of 4.0, approximately 1.0–1.5 log units higher than the ethyl ester analog (CAS 72568-51-5, C17H18N2O3, MW 298.34) and approximately 1.5–2.0 log units higher than the methyl ester analog (CAS 300388-62-9, C16H16N2O3, MW 284.31), based on the additive contribution of the benzyl methylene-phenyl moiety absent in smaller ester substituents [1]. This elevated lipophilicity shifts the compound from the optimal oral drug-like logP range (1–3) toward the permeability-favored range (3–5), making it preferentially suited for cell-based assays requiring enhanced passive membrane diffusion, at the acknowledged trade-off of reduced aqueous solubility [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 (computed) |
| Comparator Or Baseline | Ethyl analog (CAS 72568-51-5): XLogP3 estimated ~2.5–3.0 (not experimentally confirmed in accessed sources); Methyl analog (CAS 300388-62-9): XLogP3 estimated ~2.0–2.5; tert-Butyl analog (CAS 701242-05-9): XLogP3 estimated ~3.0–3.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.0–2.0 log units vs. smaller ester analogs |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07 release); experimental logP not available |
Why This Matters
For procurement decisions, this logP difference means CAS 304875-18-1 will exhibit different partitioning behavior in biphasic systems, LC retention times, and cell-based assay performance compared to its ethyl or methyl ester counterparts—making it the preferred choice when higher membrane permeability is desired or when building a lipophilicity-diversified screening library.
- [1] PubChem Compound Summary for CID 2951731, computed properties: XLogP3 = 4.0, TPSA = 85.3 Ų, MW = 360.4 g/mol. National Center for Biotechnology Information, 2025. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. Establishes the logP 1–3 range for optimal oral bioavailability and the logP–permeability relationship. View Source
